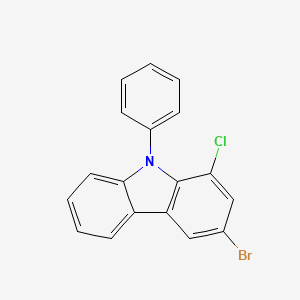
N-(1-Cyanocyclopentyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the thiadiazole intermediate with 2-ethoxyaniline under suitable conditions to form the desired amine derivative.
Formation of the Cyanocyclopentyl Group: The final step involves the reaction of the amine derivative with cyanocyclopentyl bromide in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyanocyclopentyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activities.
Materials Science: The compound may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is likely to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to its observed biological activities.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various physiological effects.
Signal Transduction Pathways: The compound may affect signal transduction pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
N-(1-Cyanocyclopentyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole, share similar structural features and may exhibit similar biological activities.
Uniqueness: The presence of the cyanocyclopentyl and ethoxyphenyl groups in this compound may confer unique properties, such as enhanced potency, selectivity, and stability, compared to other thiadiazole derivatives.
Propriétés
Formule moléculaire |
C18H21N5O2S2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-(1-cyanocyclopentyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5O2S2/c1-2-25-14-8-4-3-7-13(14)20-16-22-23-17(27-16)26-11-15(24)21-18(12-19)9-5-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,20,22)(H,21,24) |
Clé InChI |
YTIIMTFGOWTSJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


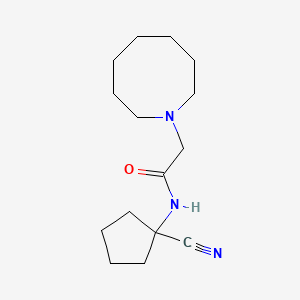
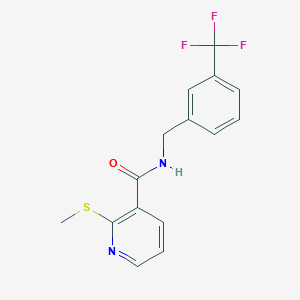
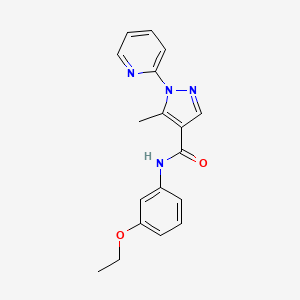
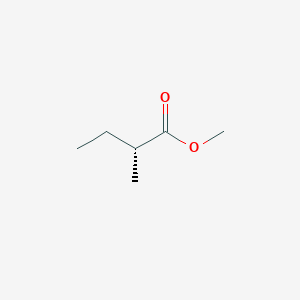

![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)
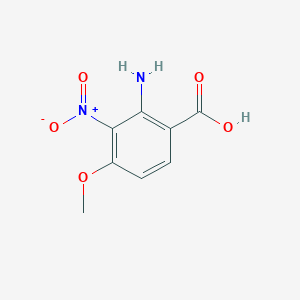

![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)
